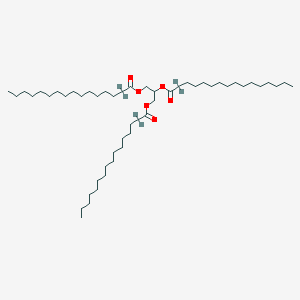
Glyceryl tri(hexadecanoate-2,2-D2)
説明
Glyceryl tri(hexadecanoate-2,2-D2) is a synthetic triacylglycerol. It has a molecular formula of C51H92D6O6 . The average mass is 813.357 Da and the monoisotopic mass is 812.773987 Da .
Molecular Structure Analysis
The molecular structure of Glyceryl tri(hexadecanoate-2,2-D2) consists of 51 carbon atoms, 92 hydrogen atoms, 6 deuterium atoms, and 6 oxygen atoms .Physical And Chemical Properties Analysis
Glyceryl tri(hexadecanoate-2,2-D2) has a density of 0.9±0.1 g/cm³ . Its boiling point is 759.8±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±2.6 mmHg at 25°C and an enthalpy of vaporization of 110.7±3.0 kJ/mol . The flash point is 286.1±23.8 °C . The index of refraction is 1.465 .科学的研究の応用
Catalytic Oxidation and Chemical Synthesis
Glycerol, with its multiple hydroxyl groups, serves as a starting material for various high-value fine chemicals. Its oxidation reactions are catalyzed by metals like palladium, platinum, and gold. These processes can produce chemicals such as dihydroxyacetone, tartronic acid, and mesoxalic acid. This highlights glycerol's role in sustainable chemical production and the importance of reaction conditions and catalysts in determining product selectivity (Katryniok et al., 2011).
Polymer Science and Materials Engineering
Functionalized triglycerides, derived from glycerol, are used in synthesizing cross-linked polymers. These polymers exhibit thermoset characteristics with significant thermal stability. Their thermal and structural properties can vary based on the degree of crosslinking, indicating potential applications in materials science (Zhao et al., 2008).
Biochemistry and Molecular Biology
In the field of biochemistry, glycerol derivatives play a crucial role. For instance, glyceryl trinitrate, a glycerol derivative, is studied for its metabolic processing using overpressured layer chromatography. This research is vital for understanding drug metabolism and designing better pharmaceuticals (Klebovich et al., 2002).
Renewable Energy and Environmental Science
Glycerol derivatives are being explored for their potential in renewable energy, particularly biodiesel production. For example, the transformation of algae biomass into biodiesel involves the use of glycerol derivatives as analytical tools. This research contributes to developing sustainable energy sources and understanding lipid biochemistry in algae (Avula et al., 2017).
Insect Biology and Ecology
In entomological studies, deuterium-labeled fatty acids, akin to glycerol derivatives, are used to trace biosynthetic pathways in insects. Such studies enhance our understanding of insect biology and can contribute to better pest control strategies (Foster, 2005).
Medical and Pharmaceutical Research
Glycerol derivatives are key in understanding drug efficacy and metabolism. For instance, research on mitochondrial aldehyde dehydrogenase and its role in metabolizing glyceryl trinitrate sheds light on the mechanism of action of certain cardiac drugs and the phenomenon of drug tolerance (Li et al., 2006).
作用機序
Pharmacokinetics
As a glyceride, it could potentially be absorbed in the digestive tract, distributed throughout the body, metabolized into glycerol and fatty acids, and excreted through the urinary system .
Result of Action
If it is metabolized into glycerol and fatty acids, it could potentially provide energy for cells and contribute to the structure of cell membranes .
特性
IUPAC Name |
2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43D2,44D2,45D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-LYUMNRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCCCCCCCCCC)OC(=O)C([2H])([2H])CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229759 | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
813.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
241157-06-2 | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Glyceryl tri(hexadecanoate-2,2-D2) used in this research?
A: Glyceryl tri(hexadecanoate-2,2-D2) serves as a surrogate analyte in this study. [] Researchers used it to evaluate the efficiency of their extraction and analysis method for determining fatty acid content in algae.
Q2: What analytical techniques are relevant to Glyceryl tri(hexadecanoate-2,2-D2) in this context?
A: The research primarily employs Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing Glyceryl tri(hexadecanoate-2,2-D2). []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B1434669.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B1434671.png)



![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)





![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)

